molecular formula C12H12N6O B5296080 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide

Cat. No. B5296080
M. Wt: 256.26 g/mol
InChI Key: PQELEJTZHPTJLR-UHFFFAOYSA-N
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Description

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential in cancer treatment. CDK9 is a protein that plays a crucial role in cell cycle regulation and transcriptional elongation. Inhibition of CDK9 has been shown to selectively target cancer cells and induce apoptosis.

Mechanism of Action

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide inhibitor selectively targets N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide, a protein that plays a crucial role in transcriptional elongation and cell cycle regulation. Inhibition of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide leads to the downregulation of several oncogenes and upregulation of tumor suppressor genes, leading to the induction of apoptosis in cancer cells. N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide inhibitor also inhibits the phosphorylation of RNA polymerase II, leading to the inhibition of transcriptional elongation and further enhancing its anticancer effects.
Biochemical and physiological effects:
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide inhibitor has been shown to induce apoptosis in cancer cells, while sparing normal cells. The compound also leads to the downregulation of several oncogenes and upregulation of tumor suppressor genes, leading to the inhibition of cancer cell proliferation. N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide inhibitor also inhibits the phosphorylation of RNA polymerase II, leading to the inhibition of transcriptional elongation and further enhancing its anticancer effects.

Advantages and Limitations for Lab Experiments

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide inhibitor has several advantages for lab experiments, including its selectivity towards cancer cells, its ability to induce apoptosis, and its inhibition of transcriptional elongation. However, the compound has some limitations, including its potential toxicity, its limited solubility, and its potential off-target effects.

Future Directions

For research include the optimization of the compound's pharmacokinetic properties, the identification of biomarkers for patient selection, the development of combination therapies, and the evaluation of its efficacy in clinical trials.

Synthesis Methods

The synthesis of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide inhibitor involves several steps, starting from the reaction of 4,6-dimethyl-2-(pyrimidin-4-ylamino)pyrimidine-5-carbonitrile with 4-chlorobutyryl chloride. The resulting intermediate is then reacted with 1H-pyrazol-5-amine to yield the final product, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide. The purity of the compound can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide inhibitor has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. The compound has been shown to selectively target cancer cells and induce apoptosis, while sparing normal cells. N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide inhibition also leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, further enhancing its anticancer effects.

properties

IUPAC Name

N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-7-4-8(2)16-12(15-7)18-11(17-9(3)19)10(5-13)6-14-18/h4,6H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQELEJTZHPTJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]acetamide

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